molecular formula C7H4ClF3S B14464890 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene CAS No. 71947-62-1

1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene

Cat. No.: B14464890
CAS No.: 71947-62-1
M. Wt: 212.62 g/mol
InChI Key: IHADUKZUSBCEAR-UHFFFAOYSA-N
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Description

1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chlorosulfanyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using trifluoromethyl iodide and a radical initiator such as mercury . The chlorosulfanyl group can be introduced through nucleophilic substitution reactions using appropriate chlorosulfanyl reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chlorosulfanyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Chlorosulfanyl)-4-(fluoromethyl)benzene
  • 1-(Chlorosulfanyl)-4-(methyl)benzene
  • 1-(Chlorosulfanyl)-4-(trifluoromethyl)phenol

Comparison: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the trifluoromethyl and chlorosulfanyl groups. The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it distinct from compounds with only fluoromethyl or methyl groups .

Properties

CAS No.

71947-62-1

Molecular Formula

C7H4ClF3S

Molecular Weight

212.62 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] thiohypochlorite

InChI

InChI=1S/C7H4ClF3S/c8-12-6-3-1-5(2-4-6)7(9,10)11/h1-4H

InChI Key

IHADUKZUSBCEAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCl

Origin of Product

United States

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